molecular formula C17H19N5OS B2667873 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1286727-94-3

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2667873
CAS No.: 1286727-94-3
M. Wt: 341.43
InChI Key: KPSGVGPGONTROW-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked to a piperazine moiety via a ketone bridge, with a 2-(1H-pyrazol-1-yl)ethyl substituent on the piperazine ring. The benzothiazole scaffold is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as kinases and GPCRs . The piperazine ring contributes conformational flexibility, while the pyrazole group introduces hydrogen-bonding capabilities and modulates lipophilicity.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c23-17(16-19-14-4-1-2-5-15(14)24-16)21-11-8-20(9-12-21)10-13-22-7-3-6-18-22/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSGVGPGONTROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the coupling of the benzothiazole moiety under specific reaction conditions, such as the use of a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing both pyrazole and thiazole moieties exhibit significant anticancer properties. The thiazole ring is known to play a crucial role in enhancing the pharmacological profile of drugs. Studies have shown that derivatives of thiazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the incorporation of the benzothiazole moiety in the structure has been linked to improved potency against specific cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been extensively studied for their ability to combat bacterial infections. In vitro studies have shown that similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the benzothiazole moiety is often associated with enhanced antimicrobial efficacy, which could be attributed to its ability to disrupt bacterial cell membranes .

Neuropharmacological Effects

The piperazine component of the compound has been associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Research highlights that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, leading to potential therapeutic applications in treating anxiety disorders and depression .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of thiazole-containing compounds. For example, certain derivatives have demonstrated effectiveness in animal models of epilepsy, showing a significant reduction in seizure frequency and severity. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance anticonvulsant efficacy .

Synthetic Chemistry

The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone involves several steps:

  • Synthesis of Pyrazole Derivative : Starting from suitable precursors, pyrazole rings can be synthesized using cyclization reactions.
  • Formation of Piperazine Ring : The piperazine moiety is typically introduced through alkylation reactions involving piperazine and appropriate electrophiles.
  • Coupling with Benzothiazole : The final step involves coupling the synthesized pyrazole-piperazine intermediate with a benzothiazole derivative through amide bond formation.

This multi-step synthesis requires careful optimization to ensure high yields and purity of the final product.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications on the benzothiazole moiety significantly increased cytotoxicity against MCF-7 breast cancer cells. The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone was shown to induce apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In a comparative study of various thiazole derivatives against Staphylococcus aureus, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin, highlighting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues with Varied Piperazine Substituents

The compound’s closest structural analogues are benzothiazole-piperazine derivatives with divergent substituents on the piperazine ring. Key examples include:

Compound ID/Name Substituent on Piperazine Molecular Weight (g/mol) Key Properties Source
Target Compound 2-(1H-Pyrazol-1-yl)ethyl ~385.45 (calculated) Pyrazole enhances hydrogen bonding; moderate lipophilicity (logP ~2.8) N/A
5i: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone Triazolylthio-methyl 593.17 High molecular weight; diphenyl-triazole may improve DNA intercalation
5j: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone Benzothiazolylthio-methyl 507.10 Dual benzothiazole motifs increase π-π stacking potential
6a: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone Phenylthio 385.49 Thioether improves membrane permeability (logP ~3.2)

Key Observations :

  • The pyrazole substituent in the target compound offers a balance of hydrogen-bond donor/acceptor capacity, unlike the bulkier triazole or sulfur-rich groups in 5i and 6a.
  • Thioether-containing analogues (e.g., 6a) exhibit higher logP values, suggesting better lipid bilayer penetration, whereas the pyrazole group may favor solubility in polar environments .
Functional Group Modifications
2.2.1 Sulfonamide vs. Pyrazole Derivatives

Compounds such as 5h–5k () incorporate sulfonamide groups, which are absent in the target compound. For example:

  • 5h: N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxo-ethyl)quinoline-8-sulfonamide (MW: 505.59). Sulfonamide groups enhance electrostatic interactions with positively charged residues in enzyme active sites . The target compound’s pyrazole group may reduce metabolic stability compared to sulfonamides, which are resistant to oxidative degradation .
2.2.2 Halogenated Analogues
  • 15: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloro-ethanone (). However, this could also elevate toxicity risks compared to the non-electrophilic pyrazole substituent .
Physicochemical and Analytical Data
  • Melting Points :
    • Pyrazole derivatives (e.g., 5k in ) melt at 175–177°C, higher than thioether analogues (e.g., 6a : 215–217°C), indicating stronger crystal lattice interactions in sulfur-containing compounds .
  • Mass Spectrometry :
    • The target compound’s theoretical EI-MS molecular ion peak (m/z ~385) aligns with analogues like 6a (m/z 385.49), confirming structural integrity .

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone , with the CAS number 1286727-94-3 , is a complex organic molecule that has attracted attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₁₇H₁₉N₅OS
Molecular Weight 341.4 g/mol
CAS Number 1286727-94-3

The compound features a piperazine ring linked to a pyrazole moiety and a benzo[d]thiazole group, which is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrazole derivative. This is followed by nucleophilic substitution reactions to introduce the piperazine ring, culminating in the coupling with the benzothiazole moiety using coupling agents like EDCI and catalysts such as DMAP.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial activity against various pathogens. For example, thiazole derivatives have been evaluated for their antibacterial properties, showing effectiveness comparable to standard antibiotics such as norfloxacin . The presence of electron-releasing groups in these compounds enhances their activity against bacterial strains.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds similar to (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone have been studied for their anxiolytic and antidepressant-like activities. These effects are often mediated through interactions with serotonin receptors and GABA_A receptors .

Case Studies

  • Anticancer Activity : A study on related compounds found that certain thiazole derivatives significantly inhibited cancer cell growth by disrupting microtubule dynamics, leading to apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another investigation highlighted the antibacterial activity of thiazole-integrated compounds against Staphylococcus aureus, demonstrating a mechanism involving disruption of bacterial cell wall synthesis .
  • Neuropharmacological Activity : Research on piperazine derivatives indicated their potential as anxiolytics through modulation of serotonergic pathways, suggesting that similar mechanisms may apply to (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Multi-step synthesis : Begin with the formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions. Introduce the piperazine moiety through nucleophilic substitution or coupling reactions. Attach the pyrazole-ethyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
  • Optimization : Control reaction temperature (60–80°C for coupling steps), use catalysts (e.g., Pd for cross-couplings), and employ HPLC to monitor intermediates. Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    • Critical Parameters : Solvent polarity, stoichiometry of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm piperazine N-CH₂ peaks (~3.5–4.0 ppm) and benzo[d]thiazole aromatic protons (7.0–8.5 ppm). Key markers include the methanone carbonyl signal (~165–170 ppm in ¹³C NMR) and pyrazole ring protons (7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the piperazine-ethyl group) .
  • IR Spectroscopy : Confirm carbonyl stretches (~1680–1720 cm⁻¹) and C-N vibrations in the piperazine ring (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different in vitro assays?

  • Approach :

  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK-293 for receptor binding), buffer pH (7.4), and DMSO concentrations (<0.1%) to minimize variability .
  • Data Normalization : Normalize activity to positive controls (e.g., known kinase inhibitors) and perform dose-response curves (IC₅₀/EC₅₀ calculations) .
  • Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay sensitivity or compound degradation .

Q. What computational strategies are recommended to predict the binding affinities and interaction mechanisms of this compound with potential biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the benzo[d]thiazole and pyrazole moieties as key pharmacophores .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Analyze hydrogen bonds between the methanone group and catalytic residues .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors/donors .

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups responsible for the compound's pharmacological effects?

  • Design :

  • Analog Synthesis : Modify the pyrazole (e.g., substituents at N-1/C-3), benzo[d]thiazole (e.g., halogenation), or piperazine (e.g., methyl/ethyl substitutions) .
  • Biological Screening : Test analogs against target panels (e.g., kinase inhibition, antimicrobial activity) to correlate structural changes with potency .
  • Cluster Analysis : Use chemometric tools (e.g., PCA) to group compounds by activity profiles and identify critical substituents .

Q. What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound across different research laboratories?

  • Protocols :

  • Detailed Synthetic SOPs : Specify reagent grades (e.g., ≥99% purity), solvent drying methods (e.g., molecular sieves for DMF), and reaction timelines .
  • Cross-Lab Validation : Share batches between labs for NMR/MS comparison and round-robin testing of biological activity .
  • Stability Studies : Assess compound integrity under storage conditions (e.g., -20°C in argon-sealed vials) via accelerated degradation tests (40°C/75% RH for 4 weeks) .

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